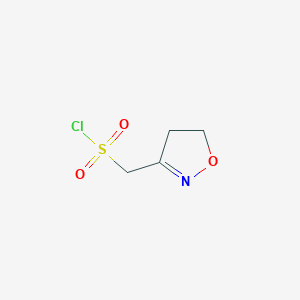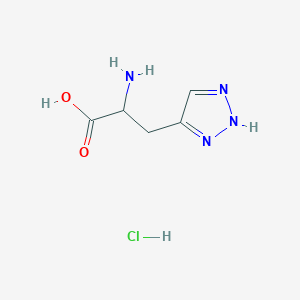
2-formylpyridine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylpyridine-3-carboxylic acid hydrochloride (2FPCAHCl), also known as 2-formylpyridine-3-carboxylic acid chloride, is an organic compound with the molecular formula C5H5NO2•HCl. It is a white crystalline solid that is soluble in water, methanol, and ethanol. 2FPCAHCl is used in the synthesis of various organic compounds and is also used as a reagent in analytical chemistry.
Mechanism of Action
2FPCAHCl acts as a Lewis acid in the formation of coordination complexes. The Lewis acid-base reaction involves the donation of a pair of electrons from the Lewis base to the Lewis acid, forming a covalent bond between the two species.
Biochemical and Physiological Effects
2FPCAHCl has been found to have antimicrobial activity against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
Advantages and Limitations for Lab Experiments
2FPCAHCl has several advantages for use in laboratory experiments. It is easy to synthesize and is stable in aqueous solutions. It is also relatively non-toxic and has low volatility. However, it is not very soluble in organic solvents, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 2FPCAHCl. These include further studies of its antimicrobial and antifungal activity, as well as its use in the synthesis of metal complexes, organic compounds, and biologically active compounds. Additionally, further research could be conducted on its use as a catalyst in organic reactions and as a ligand in coordination chemistry. Other potential future directions include exploring its potential applications in the fields of medicine and agriculture.
Synthesis Methods
2FPCAHCl is synthesized from the reaction of 2-formylpyridine-3-carboxylic acid hydrochloridedine-3-carboxylic acid and hydrochloric acid. The reaction is carried out in aqueous solution at room temperature. The resulting product is then isolated by filtration, washed with water, and dried.
Scientific Research Applications
2FPCAHCl is used as a reagent in analytical chemistry and is used in the synthesis of organic compounds. It is also used in the synthesis of metal complexes, as a catalyst in organic reactions, and as a ligand in coordination chemistry. 2FPCAHCl has also been used in the synthesis of various biologically active compounds.
properties
IUPAC Name |
2-formylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.ClH/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-4H,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWBLEAAFVOMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)


![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

